4-(((4-Methoxyphenyl)sulfonyl)methyl)-3-nitrobenzoic acid
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Overview
Description
4-(((4-Methoxyphenyl)sulfonyl)methyl)-3-nitrobenzoic acid is an organic compound that features a sulfonyl group, a methoxyphenyl group, and a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)sulfonyl)methyl)-3-nitrobenzoic acid typically involves multiple steps. One common route includes the sulfonylation of a methoxyphenyl compound followed by nitration and subsequent carboxylation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Methoxyphenyl)sulfonyl)methyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can result in various substituted benzoic acids.
Scientific Research Applications
4-(((4-Methoxyphenyl)sulfonyl)methyl)-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(((4-Methoxyphenyl)sulfonyl)methyl)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison
Compared to similar compounds, 4-(((4-Methoxyphenyl)sulfonyl)methyl)-3-nitrobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
103439-97-0 |
---|---|
Molecular Formula |
C15H13NO7S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylmethyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H13NO7S/c1-23-12-4-6-13(7-5-12)24(21,22)9-11-3-2-10(15(17)18)8-14(11)16(19)20/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
PQJXNANDUHDKQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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